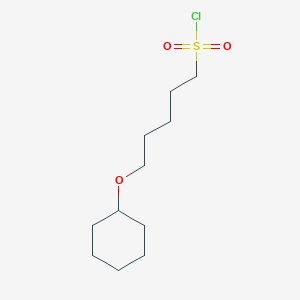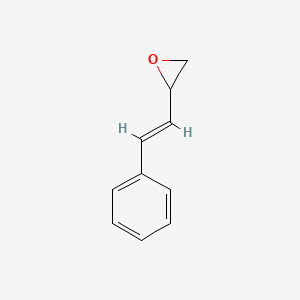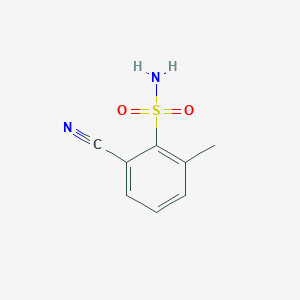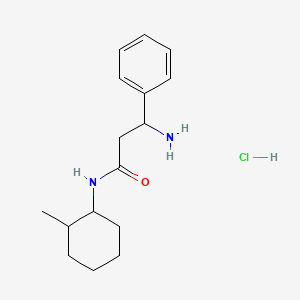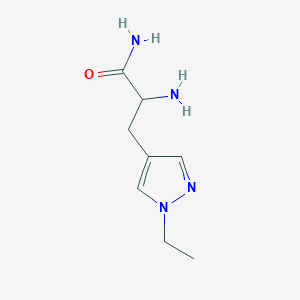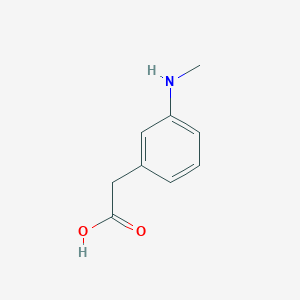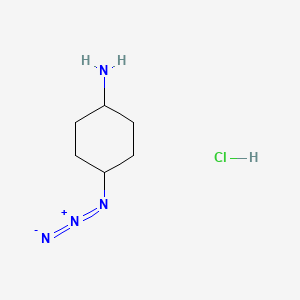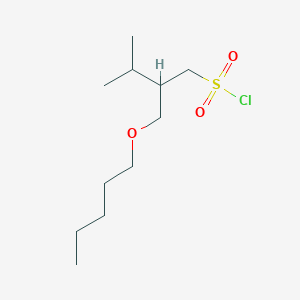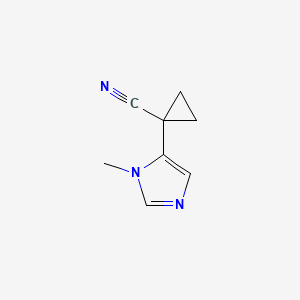
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C8H9N3 and a molecular weight of 147.18 g/mol . This compound features a cyclopropane ring attached to a 1-methyl-1H-imidazol-5-yl group and a nitrile group. It is primarily used in research and industrial applications due to its unique chemical properties.
準備方法
The synthesis of 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile involves several steps. One common method includes the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles . Industrial production methods often involve bulk custom synthesis, ensuring the compound is available in large quantities for research and application .
化学反応の分析
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives, while reduction could produce various cyclopropane derivatives.
科学的研究の応用
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
作用機序
The mechanism of action of 1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
類似化合物との比較
1-(1-Methyl-1h-imidazol-5-yl)cyclopropane-1-carbonitrile can be compared with other imidazole-containing compounds, such as:
1-Methyl-1H-imidazole-5-carbaldehyde: Used in the synthesis of polymers and hybrid matrix membranes.
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile: Known for its unique crystal structure and hydrogen bonding properties.
The uniqueness of this compound lies in its cyclopropane ring, which imparts distinct chemical and physical properties compared to other imidazole derivatives.
特性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC名 |
1-(3-methylimidazol-4-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C8H9N3/c1-11-6-10-4-7(11)8(5-9)2-3-8/h4,6H,2-3H2,1H3 |
InChIキー |
GVJUZTOHHNZPLA-UHFFFAOYSA-N |
正規SMILES |
CN1C=NC=C1C2(CC2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


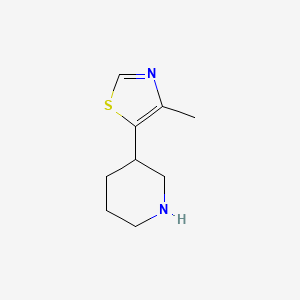
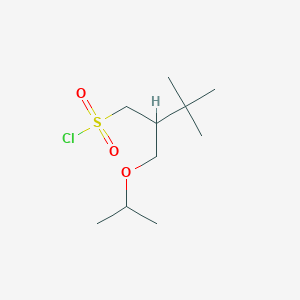

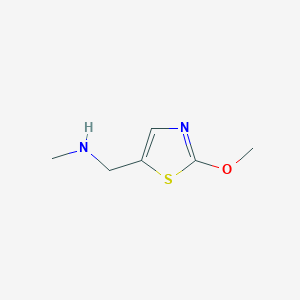
![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)
